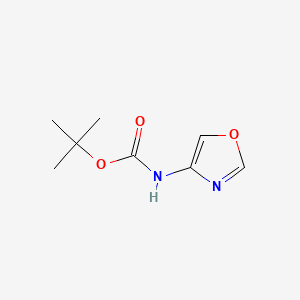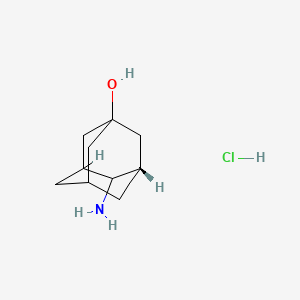
(3,3-Difluorocyclobutyl)methanol
Descripción general
Descripción
“(3,3-Difluorocyclobutyl)methanol” is a chemical compound with the molecular formula C5H8F2O . It has an average mass of 122.113 Da and a monoisotopic mass of 122.054321 Da . It is also known by its IUPAC name, Cyclobutanemethanol, 3,3-difluoro- .
Molecular Structure Analysis
The molecular structure of “(3,3-Difluorocyclobutyl)methanol” consists of a cyclobutyl ring (a four-membered carbon ring) with two fluorine atoms attached to the same carbon atom and a methanol group attached to a different carbon atom in the ring .Physical And Chemical Properties Analysis
“(3,3-Difluorocyclobutyl)methanol” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the sources I found.Aplicaciones Científicas De Investigación
Lipid Dynamics in Biological Membranes : Methanol acts as a solubilizing agent in the study of transmembrane proteins/peptides. It significantly impacts lipid dynamics, influencing the structure-function relationship associated with bilayer composition, such as lipid asymmetry (Nguyen et al., 2019).
Catalytic Processes : Methanol can engage in direct C–C coupling with allenes, using an iridium catalyst, to furnish higher alcohols incorporating all-carbon quaternary centers, without stoichiometric by-products. This represents a pioneering approach in the catalytic C–C coupling of methanol for hydrohydroxymethylation (Moran et al., 2011).
Methanol Production and Utilization : The methanol-to-olefins (MTO) reaction is crucial for both fundamental research and industrial application, with significant advancements in process development and commercialization, as evidenced by the world's first coal-to-olefin plant (Tian et al., 2015).
Chemical Synthesis : Methanol serves as a potential hydrogen source and C1 synthon in organic synthesis. It has been used for selective N‐methylation of amines and transfer hydrogenation of nitroarenes, demonstrating its versatility and efficiency in various synthetic applications (Sarki et al., 2021).
Halohydrofurans Synthesis : A TfOH-catalyzed hydroxylation/halocyclization method for efficiently preparing 3-halohydrofurans from cyclopropyl methanols demonstrates the broad applicability of methanol in synthetic organic chemistry (Mothe et al., 2011).
Methanol as a Building Block : Methanol is considered a promising clean-burning fuel and a building block for more complex chemical structures. It plays a significant role in reducing CO2 emissions and as a carrier for hydrogen storage and conservation (Dalena et al., 2018).
Hydrogen Generation via Membrane Reactor Technology : Methanol is utilized as an energy carrier for hydrogen production, with literature focusing on various methods like steam and autothermal reforming, methanol decomposition, or methanol–water electrolysis reactions (Dalena et al., 2018).
Low-Pressure Hydrogenation of CO2 to CH3OH : The development of low-pressure methanol synthesis catalysts for converting CO2 and renewable H2 to methanol, highlighting a sustainable approach to methanol production and climate change prevention (Richard & Fan, 2017).
Safety And Hazards
Propiedades
IUPAC Name |
(3,3-difluorocyclobutyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O/c6-5(7)1-4(2-5)3-8/h4,8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZKTVVUZBIKGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670331 | |
| Record name | (3,3-Difluorocyclobutyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Difluorocyclobutyl)methanol | |
CAS RN |
681128-39-2 | |
| Record name | (3,3-Difluorocyclobutyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,3-Difluorocyclobutyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Phenol, 4,4/'-(1-methylethylidene)bis-, polymer with 2,2/'-iminobis[ethanol] and 2,2/'-[(1-methyleth](/img/no-structure.png)
![Thiazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B592364.png)
![Thieno[3,2-b]thiophene-2-carbonitrile](/img/structure/B592365.png)






